molecular formula C7H15ClN2O B1346073 L-Carnitinenitrile chloride CAS No. 2788-28-5

L-Carnitinenitrile chloride

Cat. No. B1346073
CAS RN: 2788-28-5
M. Wt: 178.66 g/mol
InChI Key: ZOYKKWXSDFNANU-OGFXRTJISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Carnitinenitrile chloride, also known as D (+)-CARNITINENITRILE CHLORIDE, is a compound used for research and development . It has a molecular formula of C7H15ClN2O and a molecular weight of 178.66 .


Synthesis Analysis

The synthesis of L-Carnitine from D,L-Carnitine nitrile salts involves the resolution of D,L-carnitine nitrile salts using optically active resolving reagent, resolution of the diastereomers, conversion of the diastereomer containing L-carnitine nitrile into a salt of an acid which is not optically active and hydrolysis of the L-carnitine nitrile salt .


Molecular Structure Analysis

The molecular structure of L-Carnitinenitrile chloride is represented by the formula C7H15ClN2O . The compound is part of the carnitine family, which is crucial for transporting long-chain fatty acids into the mitochondria for energy production .


Chemical Reactions Analysis

L-Carnitine plays a crucial role in transporting long-chained fatty acids from the cytosol into the mitochondrial matrix for fatty acid oxidation . During this process, carnitine forms numerous acylcarnitines before being recycled into the cytosol .


Physical And Chemical Properties Analysis

L-Carnitinenitrile chloride is a solid substance . It has a molecular weight of 178.66 g/mol . The compound is not classified under any hazard category .

Scientific Research Applications

1. Reproductive Health and Embryonic Development

L-Carnitine supplementation has been investigated for its role in reproductive health, particularly in relation to oocyte and embryonic development. One study demonstrated that L-Carnitine reduced oocyte cytoskeleton damage and embryo apoptosis when incubated in peritoneal fluid from patients with endometriosis, suggesting its potential to improve in vitro fertilization outcomes in these patients (Mansour et al., 2009). Another study evaluated L-Carnitine supplementation during vitrification or warming of in vivo-produced ovine embryos, finding that while it did not affect embryonic survival rates, it altered the expression of certain genes, which could affect embryo quality at a molecular level (Saraiva et al., 2018).

2. Mitochondrial Function and Energy Metabolism

L-Carnitine plays a crucial role in mitochondrial function and energy metabolism. A study explored its effects on short-chain and long-chain fatty acid metabolism during hemodialysis, revealing its influence on triglyceride and free fatty acid metabolism (Maeda et al., 1989). Furthermore, L-Carnitine's role in protecting against nickel-induced neurotoxicity by maintaining mitochondrial function has been documented, highlighting its potential in neuroprotection (He et al., 2011).

3. Antimicrobial Properties

Research has also shown that L-Carnitine possesses antimicrobial properties. It was found to be effective against different bacteria and yeasts, suggesting its potential as a local antimicrobial agent (Olgun et al., 2004).

4. Clinical Applications in Disease Management

L-Carnitine's clinical applications extend to various diseases. A study on its supplementation for fatigue management in cancer patients found no significant improvement in fatigue, providing insight into its efficacy in this context (Cruciani et al., 2012). Additionally, its role in disease, particularly in energy production and fatty acid metabolism, has been emphasized, highlighting its potential in treating conditionslike diabetes, sepsis, cardiomyopathy, and aging-related disorders (Flanagan et al., 2010).

5. Influence on Physiological Function

L-Carnitine supplementation's influence on physiological functions has been studied, particularly regarding its role in mitigating negative effects and enhancing physical function in cardiovascular diseases and other pathologies. Its potential in regulating hypoxic stress and enhancing recovery from exercise has also been explored (Kraemer et al., 2008).

6. Analytical and Synthesis Methods

The analytical approaches for determining carnitine in biological materials, foods, and dietary supplements have been extensively researched, providing valuable insights into its metabolism and synthesis (Dąbrowska & Starek, 2014). Additionally, methods for synthesizing radioactively methyl-labelled L-carnitine have been developed, contributing to its analysis and utility in research (Ingalls et al., 1982).

Safety And Hazards

The safety data sheet for D (+)-CARNITINENITRILE CHLORIDE advises against inhalation, skin contact, and eye contact . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

[(2R)-3-cyano-2-hydroxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2O.ClH/c1-9(2,3)6-7(10)4-5-8;/h7,10H,4,6H2,1-3H3;1H/q+1;/p-1/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYKKWXSDFNANU-OGFXRTJISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC#N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC#N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Carnitinenitrile chloride

CAS RN

2788-28-5
Record name 1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2788-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Carnitinenitrile chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-3-cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.216.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-CARNITINENITRILE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ14J88719
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Carnitinenitrile chloride
Reactant of Route 2
Reactant of Route 2
L-Carnitinenitrile chloride
Reactant of Route 3
Reactant of Route 3
L-Carnitinenitrile chloride
Reactant of Route 4
Reactant of Route 4
L-Carnitinenitrile chloride
Reactant of Route 5
Reactant of Route 5
L-Carnitinenitrile chloride
Reactant of Route 6
Reactant of Route 6
L-Carnitinenitrile chloride

Citations

For This Compound
1
Citations
AKN Purwadini, CE Lusiani - DISTILAT: Jurnal Teknologi …, 2022 - jurnal.polinema.ac.id
L-carnitine is a gamma-hydroxy amino acid and also known as vitamin Bγ. L-carnitine has many benefits as well as uses. Supplements with L-carnitine content are much needed in the …
Number of citations: 1 jurnal.polinema.ac.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.